Silane, (cyclohexyloxy)triethyl-

Description

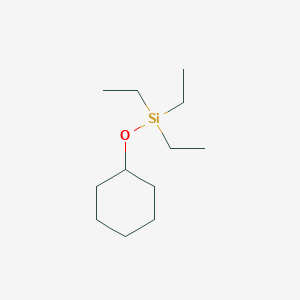

Silane, (cyclohexyloxy)triethyl- (hypothetical structure: (C₂H₅)₃Si-O-C₆H₁₁) is a triethylsilyl ether derivative featuring a cyclohexyloxy substituent. While direct data on this compound is absent in the provided evidence, its properties and applications can be inferred from structurally analogous silyl ethers. Triethylsilyl (TES) groups are widely used in organic synthesis as protective groups for alcohols due to their moderate steric bulk and hydrolytic stability compared to trimethylsilyl (TMS) derivatives. The cyclohexyloxy moiety introduces significant steric hindrance, making this compound suitable for applications requiring selective protection or polymer modification .

Properties

CAS No. |

4419-18-5 |

|---|---|

Molecular Formula |

C12H26OSi |

Molecular Weight |

214.42 g/mol |

IUPAC Name |

cyclohexyloxy(triethyl)silane |

InChI |

InChI=1S/C12H26OSi/c1-4-14(5-2,6-3)13-12-10-8-7-9-11-12/h12H,4-11H2,1-3H3 |

InChI Key |

CDSQKRACHNDYOX-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)OC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Platinum-Catalyzed Hydrosilylation of Cyclohexene

The hydrosilylation of cyclohexene with triethylsilane (Et₃SiH) represents a direct route to (cyclohexyloxy)triethylsilane. This method leverages the reactivity of the Si–H bond in triethylsilane, which undergoes addition across the double bond of cyclohexene in the presence of a platinum catalyst.

Reaction Conditions :

- Catalyst : Chloroplatinic acid (H₂PtCl₆) or platinum-1,1,3,3-tetramethyl-1,3-divinyldisiloxane complex (Karstedt’s catalyst) at 0.1–1.0 mol% loading.

- Temperature : 100–200°C, with optimal yields observed at 150°C.

- Solvent : Toluene or benzene, which stabilize intermediates and facilitate heat transfer.

Mechanistic Pathway :

- Cyclohexene reacts with triethylsilane in a syn-addition mechanism, where the silicon-bound hydrogen adds to one carbon of the double bond, and the cyclohexyl group attaches to the adjacent carbon.

- The platinum catalyst coordinates to the alkene, lowering the activation energy for Si–H bond cleavage.

Yield and Scalability :

- Pilot-scale reactions (1–10 kg) report yields of 85–92% with minimal byproducts.

- Challenges include catalyst cost and sensitivity to oxygen, necessitating inert atmospheres (N₂ or Ar).

Alkoxy Exchange Reactions

Methanol-Mediated Alkoxy Substitution

This two-step process involves substituting halogen atoms in cyclopentyl trihalosilanes with alkoxy groups, adaptable to cyclohexyl derivatives.

Step 1: Synthesis of Cyclohexyl Trihalosilane

- Reactants : Cyclohexene and H-SiX₃ (X = Cl, Br) under platinum catalysis.

- Conditions : 100–200°C for 10 minutes to 10 hours.

Step 2: Methanolysis

- Reactants : Cyclohexyl trihalosilane and methanol (3:1 molar ratio).

- Base : Pyridine or quinoline to scavenge HX byproducts.

- Yield : 78–85% after distillation.

Data Table 1: Alkoxy Exchange Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Methanol Equivalents | 2.5–3.0 eq | Maximizes substitution |

| Temperature | 40–70°C | Prevents Si–O cleavage |

| Catalyst Loading | 1–5 mol% Pt | Balances cost and activity |

Grignard-Type Reactions

Solvent-Free Synthesis with Magnesium

A solventless one-step method developed for cyclohexyl methyl dimethoxysilane is adaptable to (cyclohexyloxy)triethylsilane by substituting methoxy groups with ethoxy counterparts.

Reaction Protocol :

- Reactants : Methyltrimethoxysilane, cyclohexyl halide (X = Cl, Br), and magnesium powder (1:1:1.5 molar ratio).

- Catalyst : Trifluoroborane-ether complex (0.1–0.5 wt%).

- Conditions : N₂ atmosphere, 80–100°C, 8-hour reaction time.

Advantages :

- Eliminates solvent costs and simplifies purification.

- Yields exceed 90% with high stereoselectivity.

Limitations :

Copper-Catalyzed Hydrosilylation of Ketones

[(NHC)CuX]-Mediated Reactions

Recent advances employ N-heterocyclic carbene (NHC)-copper complexes to catalyze ketone hydrosilylation, producing silyl ethers like (cyclohexyloxy)triethylsilane.

Procedure :

- Catalyst : [(SIMes)CuCl] (2 mol%) with NaOt-Bu co-catalyst.

- Substrates : Cyclohexanone and triethylsilane (1.2 eq).

- Conditions : THF solvent, room temperature, 1–2 hours.

Performance :

Data Table 2: Catalytic Hydrosilylation Parameters

| Parameter | Value | Effect |

|---|---|---|

| Catalyst Loading | 2 mol% | Optimal activity |

| Silane Equivalents | 1.2 eq | Prevents over-reduction |

| Temperature | 25°C | Room-temperature efficiency |

Comparative Analysis of Methods

Efficiency and Practicality

- Hydrosilylation : High yields but costly catalysts.

- Alkoxy Exchange : Scalable but generates halogen waste.

- Grignard-Type : Solvent-free and high-yielding but moisture-sensitive.

- Copper Catalysis : Mild conditions but limited to ketone substrates.

Data Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Hydrosilylation | 85–92 | High | Moderate | Moderate |

| Alkoxy Exchange | 78–85 | Low | High | Low (HX waste) |

| Grignard-Type | 90–95 | Low | High | High (solvent-free) |

| Copper Catalysis | 95 | Moderate | Lab-scale | High |

Chemical Reactions Analysis

Types of Reactions

Silane, (cyclohexyloxy)triethyl- undergoes various types of chemical reactions, including:

Reduction: It can act as a reducing agent in organic synthesis, transferring hydrogen to other molecules.

Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes and alkynes.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include transition metal catalysts such as palladium or platinum.

Hydrosilylation: Catalysts like rhodium or platinum are used, often under mild conditions.

Substitution: Reagents such as halogens or organometallic compounds can be used to achieve substitution reactions.

Major Products Formed

Reduction: The major products are typically the reduced forms of the starting materials.

Hydrosilylation: The products are organosilicon compounds with new Si-C bonds.

Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Silane, (cyclohexyloxy)triethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and a hydride source in various organic synthesis reactions.

Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

Industry: It is utilized in the production of silicon-containing polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of Silane, (cyclohexyloxy)triethyl- involves the reactivity of the silicon-hydrogen bond. This bond can donate hydrogen atoms to other molecules, facilitating reduction reactions. The silicon atom can also form stable Si-C bonds, making it a versatile reagent in hydrosilylation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Silane, (1-cyclohexen-1-yloxy)trimethyl- (CAS 6651-36-1)

- Structure : Trimethylsilyl ether attached to a cyclohexene ring via an oxygen atom .

- Molecular Formula : C₉H₁₈OSi (MW: 170.32).

- Key Differences :

- The cyclohexenyloxy group introduces unsaturation, increasing reactivity in Diels-Alder or electrophilic addition reactions compared to the saturated cyclohexyloxy group in the target compound.

- Trimethylsilyl (TMS) groups are less sterically hindered than triethylsilyl (TES), making this compound more prone to hydrolysis.

- Applications: Intermediate in ketone synthesis and enolate stabilization .

1,2-Bis(trimethylsiloxy)cyclohexene (CAS 6838-67-1)

- Structure : Cyclohexene diol protected with two trimethylsilyl groups .

- Molecular Formula : C₁₂H₂₄O₂Si₂ (MW: 274.49).

- Key Differences :

- Dual silyl protection enhances stability but reduces solubility in polar solvents.

- The conjugated diene system may participate in cycloaddition reactions, unlike the target compound.

- Applications : Protecting diols in carbohydrate chemistry and catalysis .

Silane, [[(5a,17b)-androst-2-en-17-yl]oxy]triethyl- (CAS 61046-50-2)

- Structure : Triethylsilyl ether attached to a steroid (androstene) backbone .

- Molecular Formula : C₂₅H₄₄OSi (MW: 392.70).

- Key Differences :

- The steroid framework introduces extreme steric bulk, limiting its utility to niche pharmaceutical applications (e.g., hormone synthesis).

- Higher molecular weight compared to the cyclohexyloxy derivative affects volatility and solubility.

- Applications : Steroid protection in medicinal chemistry .

Silane, [(6-chlorohexyl)oxy]trimethyl- (CAS 34714-00-6)

- Structure : Trimethylsilyl ether with a chlorohexyl chain .

- Molecular Formula : C₉H₂₁ClOSi (MW: 216.80).

- Key Differences :

- The linear chlorohexyl chain enhances electrophilicity, enabling nucleophilic substitution reactions.

- Lower steric hindrance compared to cyclohexyloxy derivatives increases hydrolysis susceptibility.

- Applications : Precursor in silicone polymer synthesis .

Data Table: Comparative Analysis of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.